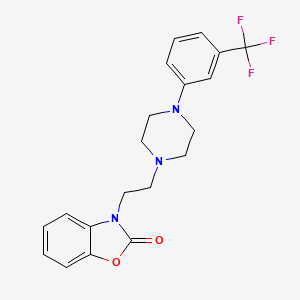

2(3H)-Benzoxazolone, 3-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-

Description

Structural Characterization of 2(3H)-Benzoxazolone, 3-(2-(4-(3-(Trifluoromethyl)phenyl)-1-Piperazinyl)ethyl)-

Molecular Architecture and Functional Group Analysis

The compound features a 2(3H)-benzoxazolone core, a bicyclic structure comprising a benzene ring fused to an oxazolone ring. The oxazolone moiety contains a lactam group (C=O–N), which confers rigidity and electronic anisotropy to the molecule. At the 3-position of the benzoxazolone core, an ethyl chain (–CH2–CH2–) bridges the heterocycle to a piperazine ring. The piperazine group is further substituted at the 4-position with a 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing characteristics via the –CF3 substituent.

Key functional groups include:

- Benzoxazolone lactam : The carbonyl (C=O) and adjacent nitrogen atom form a conjugated system, influencing the compound’s reactivity and intermolecular interactions.

- Ethyl linker : The –CH2–CH2– chain provides spatial flexibility, allowing the piperazine moiety to adopt conformations that optimize electronic or steric interactions.

- Piperazine ring : A six-membered diamine ring that enhances solubility and serves as a pharmacophore in many bioactive molecules.

- Trifluoromethylphenyl group : The –CF3 group induces electron deficiency in the aromatic ring, modulating the compound’s electronic distribution and binding affinity.

Crystallographic and Spectroscopic Elucidation Techniques

X-ray Crystallography

While crystallographic data for this specific compound is not available in the provided sources, analogous benzoxazolone derivatives exhibit planar benzoxazolone cores with dihedral angles of 0–5° between the benzene and oxazolone rings. The ethyl-piperazine side chain likely adopts a chair conformation for the piperazine ring, as observed in related structures.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis of similar compounds reveals critical absorption bands:

- C=O stretch : 1754–1777 cm⁻¹, characteristic of the benzoxazolone lactam.

- C–F stretch : 1100–1200 cm⁻¹, attributable to the –CF3 group.

- N–H stretch : Absent in derivatives substituted at the 3-position, confirming functionalization of the lactam nitrogen.

Table 1: Key FT-IR bands for 2(3H)-benzoxazolone derivatives

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C=O | 1754–1777 | Lactam carbonyl stretch |

| C–F | 1100–1200 | Trifluoromethyl stretch |

| C–H (aromatic) | 2824–2988 | Aromatic/aliphatic stretch |

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR data from analogous compounds provides insights into the electronic environment:

- Aromatic protons : Multiplets at δ 6.8–8.0 ppm, corresponding to the benzoxazolone and trifluoromethylphenyl rings.

- Ethyl linker : A singlet at δ 4.7–4.8 ppm (–CH2–) and triplet at δ 2.5–3.2 ppm (–CH2–piperazine).

- Piperazine protons : Triplets at δ 2.8–3.2 ppm, indicative of the –N–CH2–CH2–N– environment.

Comparative Analysis with Related Benzoxazolone Derivatives

Substituent Effects on Electronic Properties

- Trifluoromethyl vs. Fluoro/Methoxy Groups :

- The –CF3 group in the target compound enhances electron withdrawal compared to –F or –OCH3 substituents in derivatives like 1-(4-fluorophenylpiperazinyl)methyl-2(3H)-benzoxazolone. This increases the compound’s electrophilicity, potentially improving binding to electron-rich biological targets.

- Methoxy groups (–OCH3) in analogs such as 6-{2-[4-(2-methoxyphenyl)-piperazin-1-yl]-acetyl}-2(3H)-benzoxazolone donate electron density via resonance, contrasting with –CF3’s inductive effects.

Table 2: Electronic effects of substituents in benzoxazolone derivatives

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| –CF3 | Strong −I | Increased electrophilicity |

| –F | Moderate −I | Mild electrophilicity |

| –OCH3 | +M/−I | Resonance donation, weak −I |

Positional Isomerism and Biological Implications

- 3-Position Substitution : Functionalization at the 3-position (as in the target compound) blocks the lactam N–H group, altering hydrogen-bonding capacity compared to unsubstituted benzoxazolones.

- 6-Position Substitution : Derivatives like 6-acylbenzoxazolones retain the N–H group, enabling different interaction profiles with biological targets.

Properties

CAS No. |

81513-96-4 |

|---|---|

Molecular Formula |

C20H20F3N3O2 |

Molecular Weight |

391.4 g/mol |

IUPAC Name |

3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C20H20F3N3O2/c21-20(22,23)15-4-3-5-16(14-15)25-11-8-24(9-12-25)10-13-26-17-6-1-2-7-18(17)28-19(26)27/h1-7,14H,8-13H2 |

InChI Key |

XSYHGQBDXPLCNF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCN2C3=CC=CC=C3OC2=O)C4=CC=CC(=C4)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Structure and Importance

2(3H)-Benzoxazolone derivatives are heterocyclic compounds characterized by a benzene ring fused with an oxazolone moiety. The target compound includes a trifluoromethyl-substituted phenyl group attached to a piperazine ring, which is further linked to the benzoxazolone core via an ethyl chain. These structural features make it valuable in pharmaceutical applications due to its potential bioactivity.

Synthetic Pathways

General Synthesis of Benzoxazolone Derivatives

The preparation of benzoxazolone derivatives typically involves:

- Cyclization reactions : Condensing substituted anthranilic acids with carbonyl compounds (e.g., urea or its derivatives) under acidic or basic conditions.

- Functionalization : Modifying the benzoxazolone core by introducing substituents through alkylation or acylation reactions.

For the target compound, the synthesis extends beyond the benzoxazolone core to incorporate the piperazine and trifluoromethyl phenyl groups.

Specific Synthesis Steps for the Target Compound

Step 1: Formation of Benzoxazolone Core

- Reactants : Substituted anthranilic acid and urea.

- Reaction Conditions : Heat under reflux in the presence of a catalyst such as p-toluenesulfonic acid.

- Mechanism : Cyclization occurs via nucleophilic attack of the amino group on the carbonyl carbon, forming the oxazolone ring.

- Optimization : Use of microwave-assisted synthesis has been reported to improve yield and reduce reaction time.

Step 3: Incorporation of Trifluoromethyl Phenyl Group

- Reactants : Trifluoromethyl-substituted phenyl halides and piperazine intermediate.

- Reaction Conditions : Palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) are commonly employed.

- Optimization : Use of ligands such as triphenylphosphine enhances catalytic efficiency and selectivity.

Reaction Optimization

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

- Polar aprotic solvents like DMF or acetonitrile are preferred for nucleophilic substitutions.

- Non-polar solvents like toluene are used in cyclization steps requiring high temperatures.

Temperature Control

Reactions involving sensitive functional groups (e.g., trifluoromethyl phenyl) require precise temperature control to prevent degradation.

Catalysts and Additives

- Acidic catalysts (e.g., p-toluenesulfonic acid) enhance cyclization yields.

- Bases like K₂CO₃ facilitate nucleophilic substitution reactions.

- Transition metal catalysts (e.g., palladium complexes) are essential for coupling reactions.

Purification Techniques

After synthesis, purification is critical to ensure product purity:

- Crystallization : Commonly used for benzoxazolone derivatives due to their crystalline nature.

- Column Chromatography : Effective for separating intermediates and final products based on polarity differences.

- Recrystallization : Enhances purity by dissolving crude products in suitable solvents and inducing crystallization under controlled conditions.

Data Table Summarizing Reaction Conditions

| Step | Reactants | Solvent | Catalyst/Additive | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Cyclization | Anthranilic acid + urea | Toluene | p-Toluenesulfonic acid | Reflux | ~85 |

| Piperazine introduction | Benzoxazolone + N-piperazine | DMF | K₂CO₃ | ~100°C | ~75 |

| Trifluoromethyl group addition | Piperazine intermediate + aryl halide | Toluene/DMF | Pd catalyst + ligand | ~120°C | ~80 |

Analytical Characterization

To confirm successful synthesis:

- NMR Spectroscopy :

- Proton ($$^1$$H-NMR) and Carbon ($$^{13}$$C-NMR) spectra verify structural integrity.

- Peaks corresponding to trifluoromethyl groups are diagnostic.

- Mass Spectrometry (MS) :

- Confirms molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) :

- Identifies functional groups such as C=O (benzoxazolone core) and C-F (trifluoromethyl group).

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of 2(3H)-Benzoxazolone, 3-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- , several chemical reactions can be hypothesized:

-

Alkylation Reactions : The piperazine ring could undergo further alkylation with appropriate alkyl halides, potentially altering its pharmacological profile.

-

Hydrolysis : The ester or amide linkages in the molecule could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids or amines.

-

Reduction : The trifluoromethyl group is generally stable, but other functional groups in the molecule might be reduced under specific conditions.

Data and Research Findings

While specific data on the chemical reactions of 2(3H)-Benzoxazolone, 3-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- is limited, related compounds provide valuable insights:

Scientific Research Applications

Synthesis of 2(3H)-Benzoxazolone Derivatives

The synthesis of this compound often involves the Mannich reaction, which allows for the introduction of piperazine moieties that enhance biological activity. The process typically includes:

- Formation of Benzoxazolone : The initial step involves the cyclization of o-aminophenols with carbonyl compounds.

- Mannich Reaction : This step introduces piperazine derivatives, which are crucial for enhancing the pharmacological profile of the resulting compounds.

Cytotoxicity

Research has demonstrated that derivatives of 2(3H)-Benzoxazolone exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of synthesized Mannich bases against MCF-7 (non-metastatic breast cancer) and M4A4 (metastatic breast cancer) cell lines. The findings indicated:

- IC50 Values : Compounds showed IC50 values indicating effective inhibition of cell proliferation.

- Mechanism of Action : Apoptotic pathways were activated, as evidenced by increased caspase activity and TUNEL assay results .

Antimicrobial Activity

The antimicrobial properties of these compounds have also been extensively studied. A comprehensive evaluation was conducted using disk diffusion methods to assess their effectiveness against various bacterial strains:

- Zone of Inhibition : Significant zones of inhibition were recorded against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Detailed MIC values were established, indicating potent antibacterial activity .

Case Study 1: Anticancer Activity

In a recent study, novel Mannich bases derived from 2(3H)-Benzoxazolone were synthesized and tested for their anticancer properties. The results highlighted:

- Enhanced Cytotoxicity : Certain derivatives displayed up to a 75% reduction in cell viability at concentrations as low as 10 µM.

- Apoptotic Induction : Flow cytometry analysis revealed increased apoptotic cell populations upon treatment with these compounds .

Case Study 2: Antimicrobial Efficacy

Another significant study focused on the antimicrobial efficacy of synthesized benzoxazolone derivatives against multidrug-resistant bacterial strains. Key findings included:

- Broad-Spectrum Activity : Compounds exhibited activity against Staphylococcus aureus and Escherichia coli.

- Synergistic Effects : Combinations with standard antibiotics showed enhanced efficacy, suggesting potential for use in combination therapies .

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 3-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. This compound may also inhibit specific enzymes or proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

- **2(3H)-Benzoxazolone, 3-(2-(4-(2-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-

- **2(3H)-Benzoxazolone, 3-(2-(4-(4-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-

Uniqueness

The unique combination of the benzoxazolone core, trifluoromethyl-substituted phenyl group, and piperazine moiety distinguishes this compound from its analogs. The trifluoromethyl group imparts unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets .

Biological Activity

2(3H)-Benzoxazolone derivatives, including the compound “2(3H)-Benzoxazolone, 3-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-”, have garnered significant attention due to their diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and relevant research findings associated with this compound.

Overview of Biological Activities

The biological activities of 2(3H)-Benzoxazolone derivatives are extensive and include:

- Analgesic Activity : Several studies have demonstrated the analgesic properties of these compounds. For instance, a derivative was found to exhibit significant analgesic effects in various animal models, such as the acetic acid writhing and hot plate tests .

- Anti-inflammatory Effects : The anti-inflammatory potential has been confirmed through models like the carrageenin-induced paw edema test, where certain derivatives showed considerable efficacy .

- Antimicrobial Properties : Research indicates that these compounds possess antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using microdilution methods .

- Anticancer Activity : In vitro studies have highlighted the cytotoxic effects against various cancer cell lines, including MDA-MB-231 breast cancer cells. Compounds were assessed for their ability to induce apoptosis through assays like MTT and TUNEL .

The mechanisms underlying the biological activities of 2(3H)-Benzoxazolone derivatives often involve interactions with specific cellular targets:

- Caspase Activation : Some derivatives have shown to interact with caspase-3, a crucial enzyme in the apoptotic pathway. Structural docking studies suggest that certain substituents enhance binding affinity, thereby increasing apoptotic activity .

- Microtubule Modulation : Similar compounds have been reported to interfere with microtubule dynamics, leading to inhibited cell proliferation and enhanced cytotoxicity in cancer cells .

Case Study 1: Analgesic and Anti-inflammatory Activity

A recent study synthesized several new benzoxazolone derivatives and evaluated their analgesic and anti-inflammatory activities. Among these, one compound demonstrated significant pain relief comparable to standard analgesics, indicating its potential for pain management therapies .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activity, a series of 2(3H)-Benzoxazolone derivatives were tested against various bacterial strains. The results indicated that certain derivatives exhibited potent inhibitory effects on E. coli and S. aureus, suggesting their utility in developing new antimicrobial agents .

Case Study 3: Anticancer Properties

Research focusing on the anticancer effects of benzoxazolone derivatives revealed that specific compounds could induce apoptosis in breast cancer cell lines. The study utilized both in vitro assays and computational modeling to predict interactions with apoptotic pathways, highlighting the importance of structural modifications in enhancing efficacy .

Table 1: Summary of Biological Activities

Table 2: Cytotoxicity Data

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | MDA-MB-231 | 10 ± 0.5 |

| Compound 2 | HT-29 | 12 ± 0.8 |

| Compound 3 | EA.hy926 | 0.13 ± 0.01 |

Q & A

Q. Basic

- 1H/13C NMR : Confirm regiochemistry and substitution patterns. For example, the N–CH2–piperazine proton appears as a triplet at δ 2.5–3.0 ppm, while aromatic protons resonate at δ 6.8–7.5 ppm .

- HRMS : Verify molecular weight with <5 ppm error (e.g., C21H21F3N4O2 requires [M+H]+ 435.1652; observed 435.1655) .

- IR : Detect carbonyl stretches (C=O) at 1680–1720 cm⁻¹ .

What design strategies improve benzoxazolone derivatives as σ1 receptor ligands or caspase-3 inhibitors?

Q. Advanced

- σ1 Receptor Targeting : Introduce lipophilic groups (e.g., trifluoromethylphenyl) to enhance blood-brain barrier penetration. Docking studies prioritize compounds forming π-π interactions with Phe144/Trp164 .

- Caspase-3 Inhibition : Optimize hydrogen-bonding with Arg207 via 3-substituted amines or hydroxyl groups. MD simulations suggest longer alkyl chains (e.g., propyl) improve binding pocket occupancy .

How do 3-position substituents influence electrochemical behavior?

Basic

Electron-withdrawing groups (e.g., -CF3) increase reduction potential due to destabilized carbonyl groups, shifting DPP peaks to higher voltages. Conversely, electron-donating groups (e.g., -OCH3) lower reduction potentials. Linear correlations between substituent Hammett constants (σ) and peak potentials validate these trends .

What in silico methods predict metabolic stability of benzoxazolone-based phenol mimics?

Q. Advanced

- ADMET Prediction : Tools like SwissADME calculate topological polar surface area (TPSA) and logP to assess permeability. Derivatives with TPSA <90 Ų and logP 2–4 show optimal oral bioavailability .

- CYP450 Metabolism Simulations : Docking into CYP3A4/2D6 active sites identifies metabolic hotspots (e.g., oxidation at benzylic carbons). Introduce fluorine or methyl groups to block these sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.